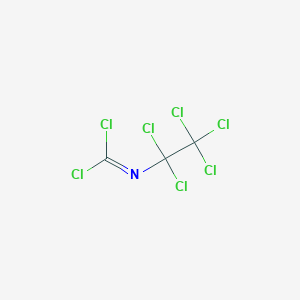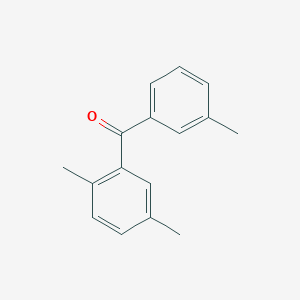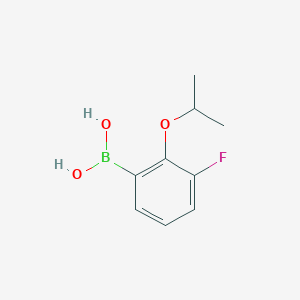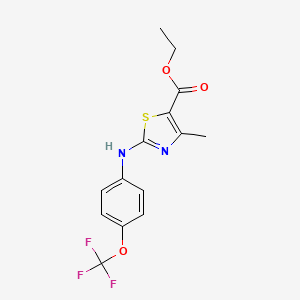
5-(t-Butyl)-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(t-Butyl)-1-methyl-1H-imidazole” is an imidazole derivative. Imidazole is a heterocyclic compound and it’s a part of many important biologically active compounds . The t-butyl group is a common alkyl substituent in organic chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, t-butyl groups are often introduced into molecules via Friedel-Crafts alkylation . This involves the reaction of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The t-butyl group would be a substituent on this ring .Chemical Reactions Analysis
Imidazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The t-butyl group can also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, t-butyl alcohol, a related compound, is a colorless solid that melts near room temperature and has a camphor-like odor .Wissenschaftliche Forschungsanwendungen
5-(t-Butyl)-1-methyl-1H-imidazole has been studied extensively in scientific research due to its various applications. It has been used in organic synthesis as a catalyst and as a ligand in coordination chemistry. It has also been studied as a potential therapeutic agent, and it has been shown to have anti-inflammatory, antimicrobial, and antifungal properties. Additionally, this compound has been used in the synthesis of various other compounds, such as 1-methyl-5-(t-butyl)-1H-imidazol-4-ol and 1-methyl-5-(t-butyl)-1H-imidazol-2-one.
Wirkmechanismus
The mechanism of action of 5-(t-Butyl)-1-methyl-1H-imidazole is not fully understood, but it is believed to be related to its ability to interact with proteins, enzymes, and other biomolecules. It is believed to interact with proteins and enzymes by binding to the active site and inhibiting their activity. Additionally, it is believed to interact with other biomolecules by forming hydrogen bonds with them.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, antimicrobial, and antifungal properties. Additionally, it has been shown to inhibit the growth of cancer cells and to have antioxidant and anti-allergic properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(t-Butyl)-1-methyl-1H-imidazole has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively stable and can be stored in a dry, dark place for long periods of time without degradation. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are numerous potential future directions for 5-(t-Butyl)-1-methyl-1H-imidazole research. These include further exploration of its anti-inflammatory, antimicrobial, and antifungal properties, further investigation of its potential as a therapeutic agent, and further study of its mechanism of action. Additionally, further research into its potential applications in organic synthesis and coordination chemistry could yield valuable insights. Finally, further study of its biochemical and physiological effects could lead to new and improved treatments for various diseases and conditions.
Synthesemethoden
The synthesis of 5-(t-Butyl)-1-methyl-1H-imidazole can be achieved through several different methods, including the reaction of 1-methyl-1H-imidazole with t-butyl bromide and a base, the reaction of 1-methyl-1H-imidazole with t-butyl chloride and a base, and the reaction of 1-methyl-1H-imidazole with t-butyl iodide and a base. The base used in the reaction acts as a catalyst, and the optimal base for each reaction can vary depending on the desired outcome.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-tert-butyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2,3)7-5-9-6-10(7)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNFTPQDBXDTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494117 |
Source


|
| Record name | 5-tert-Butyl-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61278-62-4 |
Source


|
| Record name | 5-tert-Butyl-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)










